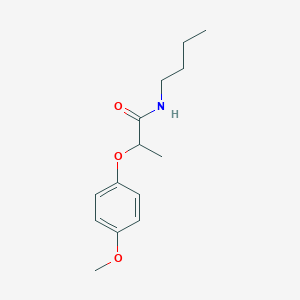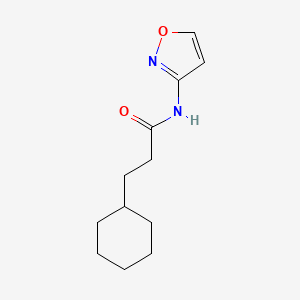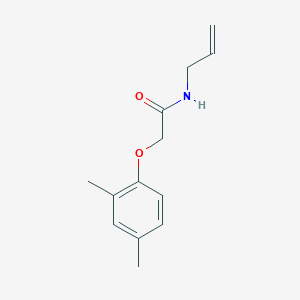
N-butyl-2-(4-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-butyl-2-(4-methoxyphenoxy)propanamide is a chemical compound that is commonly used in scientific research. This compound is also known as GW501516, and it is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. GW501516 has been shown to have a wide range of biological effects, including improving endurance performance, reducing inflammation, and promoting fat burning.
Mécanisme D'action
GW501516 is a selective agonist of PPARδ, which is a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. When GW501516 binds to PPARδ, it activates the receptor, which then binds to DNA and regulates the expression of genes involved in lipid metabolism and energy homeostasis. GW501516 has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which may explain its effects on endurance performance.
Biochemical and Physiological Effects:
GW501516 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that GW501516 can increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which may explain its effects on endurance performance. GW501516 has also been shown to reduce inflammation, promote fat burning, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using GW501516 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the effects of PPARδ activation on lipid metabolism and energy homeostasis. However, there are also some limitations to using GW501516 in lab experiments. One limitation is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural PPARδ agonists. Additionally, there are concerns about the safety of GW501516, as it has been linked to the development of cancer in animal studies.
Orientations Futures
There are several future directions for research on GW501516. One area of interest is the development of safer and more effective PPARδ agonists. Another area of interest is the use of GW501516 in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is a need for further research on the long-term safety of GW501516, particularly with regard to its potential to cause cancer.
Applications De Recherche Scientifique
GW501516 has been extensively studied in scientific research, and it has been shown to have a wide range of biological effects. One of the most significant applications of GW501516 is in the field of endurance performance. Studies have shown that GW501516 can increase endurance performance by up to 70% in mice. This effect is thought to be due to the ability of GW501516 to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
Propriétés
IUPAC Name |
N-butyl-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-5-10-15-14(16)11(2)18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNHKKETXNNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-ethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4700111.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4700115.png)

![methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4700137.png)
![2-(2-methoxyphenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4700144.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4700149.png)
![N-(sec-butyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700154.png)


![4-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4700169.png)
![N-cyclohexyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4700179.png)
![3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4700183.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4700186.png)
